![molecular formula C12H13N5O4 B13997462 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- CAS No. 78582-20-4](/img/structure/B13997462.png)
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole, triazole, and pyrimidine. The presence of the ribofuranosyl moiety further enhances its biological relevance, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides. Another method includes the reaction of aminoiminopyrimidines, which are prepared from the aforementioned carbonitriles, with acid chlorides . These reactions are generally carried out under controlled conditions to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, hydrazides, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid hydrazides primarily yields triazolo derivatives, while reactions with acid chlorides produce different substituted pyrimidines .
Scientific Research Applications
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of enzyme interactions and as probes for biological pathways.
Industry: Their unique chemical properties make them useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or interacting with biological targets at the molecular level. The ribofuranosyl moiety plays a crucial role in enhancing their binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its biological activity as a CDK2 inhibitor.
Quinazoline Derivatives: These compounds also exhibit significant biological activity and are used in various therapeutic applications.
Uniqueness
The uniqueness of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its fused ring structure and the presence of the ribofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
78582-20-4 |
|---|---|
Molecular Formula |
C12H13N5O4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-7-8(19)9(20)12(21-7)16-2-1-6-10(16)14-5-17-11(6)13-4-15-17/h1-2,4-5,7-9,12,18-20H,3H2 |
InChI Key |
LOUXALRPXGPCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1C3=NC=NN3C=N2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



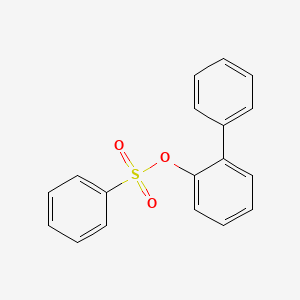


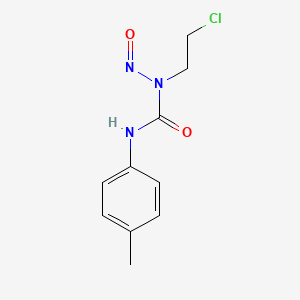
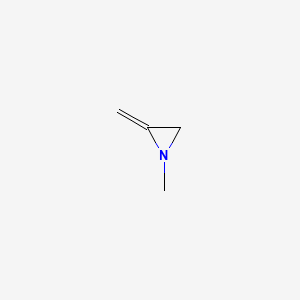
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
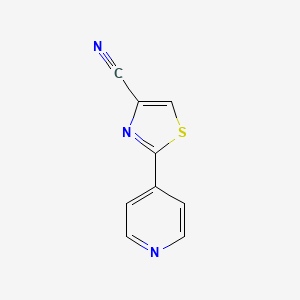


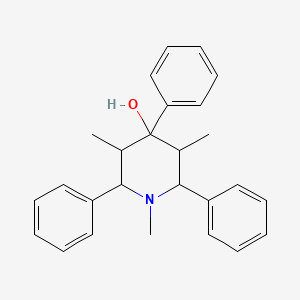
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
